

# Application Notes and Protocols: Assessing the Impact of ENV-308 on Appetite

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## Compound of Interest

Compound Name: WB-308

Cat. No.: B13440000

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## Introduction

ENV-308 is a first-in-class, oral small molecule under development by Enveda for the treatment of obesity.<sup>[1]</sup> Its novel mechanism is described as "Hormone Mimetic," suggesting it may mimic the action of endogenous hormones involved in appetite regulation to induce satiety and reduce food intake.<sup>[1]</sup> As ENV-308 is slated to enter Phase 1 clinical trials in 2025, a comprehensive understanding of its effects on appetite is crucial for its development.<sup>[1]</sup> These application notes provide detailed protocols for preclinical and clinical assessment of ENV-308's impact on appetite, supported by data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

The regulation of appetite is a complex process involving the central nervous system, particularly the hypothalamus, and peripheral signals from the gastrointestinal tract and adipose tissue.<sup>[2][3][4][5]</sup> Key hormonal players include leptin (satiety hormone from adipose tissue), ghrelin (hunger hormone from the stomach), and gut hormones like glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and cholecystikinin (CCK), which generally signal satiety.<sup>[2][3][4]</sup> A hormone mimetic like ENV-308 could potentially target the receptors of these hormones to modulate their downstream signaling pathways.

## Preclinical Assessment of ENV-308's Impact on Appetite

Preclinical studies in appropriate animal models are foundational to understanding the efficacy and mechanism of action of ENV-308. Rodent models are commonly used in obesity research to mimic aspects of the human condition.[\[6\]](#)[\[7\]](#)

## Key Preclinical Experiments

A tiered approach, starting with acute feeding studies and progressing to chronic models, is recommended.

Experiment	Objective	Key Parameters Measured	Animal Model
Acute Food Intake Studies	To assess the short-term effect of ENV-308 on food consumption.	Cumulative food intake at various time points (e.g., 1, 2, 4, 8, 24 hours) post-dosing.	Lean or diet-induced obese (DIO) mice or rats.[6][7]
Meal Pattern Analysis	To determine how ENV-308 affects the microstructure of feeding behavior.	Meal size, meal duration, inter-meal interval, satiety ratio.	Animals housed in metabolic cages with automated feeding monitors.[8]
Chronic Dosing Studies in Diet-Induced Obesity (DIO) Models	To evaluate the long-term effects of ENV-308 on body weight, body composition, and food intake.	Daily food intake, weekly body weight, body composition (e.g., via DEXA or MRI), plasma biomarkers.	C57BL/6J mice or Sprague Dawley rats fed a high-fat diet.[8]
Conditioned Taste Aversion (CTA) Test	To assess whether the appetite-suppressing effects of ENV-308 are due to malaise or true satiety.	Consumption of a novel flavored solution paired with ENV-308 administration.	Lean mice or rats.
Hormone and Metabolite Profiling	To investigate the mechanistic underpinnings of ENV-308's effects.	Plasma levels of appetite-regulating hormones (e.g., GLP-1, PYY, ghrelin, leptin, insulin) and metabolites (e.g., glucose, triglycerides).	Blood samples collected at various time points post-dosing.

## Experimental Protocols

### Protocol 1: Acute Food Intake Study in DIO Mice

- Animal Model: Male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.[\[6\]](#)
- Acclimation: Individually house mice and acclimate them to handling and gavage procedures for at least one week.
- Dosing: Fast mice for a short duration (e.g., 4-6 hours) before the dark cycle. Administer ENV-308 or vehicle control via oral gavage.
- Measurement: Immediately after dosing, provide a pre-weighed amount of high-fat diet. Measure food intake and spillage at 1, 2, 4, 8, and 24 hours post-dose.
- Data Analysis: Analyze cumulative food intake at each time point using an appropriate statistical test (e.g., t-test or ANOVA).

#### Protocol 2: Meal Pattern Analysis using Metabolic Cages

- Animal Model: DIO rats housed in individual metabolic cages equipped with automated food intake monitoring systems (e.g., BioDAQ).
- Acclimation: Allow rats to acclimate to the cages for at least 3-5 days before the start of the experiment.
- Baseline Measurement: Record baseline meal patterns for 24-48 hours.
- Dosing: Administer ENV-308 or vehicle control at a consistent time each day.
- Data Collection: Continuously monitor food intake for several days. The system will record the time and amount of each meal.
- Data Analysis: Analyze the data to determine meal size (grams), meal duration (minutes), inter-meal interval (minutes), and satiety ratio (inter-meal interval/preceding meal size).

## Clinical Assessment of ENV-308's Impact on Appetite

Clinical trials are essential to confirm the preclinical findings and evaluate the safety and efficacy of ENV-308 in humans.

## Key Clinical Endpoints and Assessments

Assessment Type	Objective	Methodology	Key Endpoints
Subjective Appetite Ratings	To measure self-reported feelings of hunger, fullness, satiety, and prospective food consumption.	Visual Analogue Scales (VAS) completed by participants at regular intervals.[9]	Area Under the Curve (AUC) for each appetite-related question.
Ad Libitum Meal Tests	To objectively quantify food intake in a controlled setting.	Participants are presented with a standardized buffet-style meal and instructed to eat until comfortably full.	Total caloric intake, macronutrient intake (grams and % of total).
Food Craving and Preference Questionnaires	To assess changes in cravings for specific types of food (e.g., high-fat, high-sugar).	Validated questionnaires such as the Food Craving Questionnaire (FCQ) or the Power of Food Scale (PFS).	Change from baseline in questionnaire scores.
Patient-Reported Outcomes (PROs)	To capture the patient's perspective on the impact of treatment on their appetite and eating behaviors in a real-world setting.	Diaries, electronic PRO (ePRO) devices, or validated questionnaires like the Control of Eating Questionnaire (COEQ).	Frequency of binge eating episodes, self-reported changes in portion sizes.

## Experimental Protocols

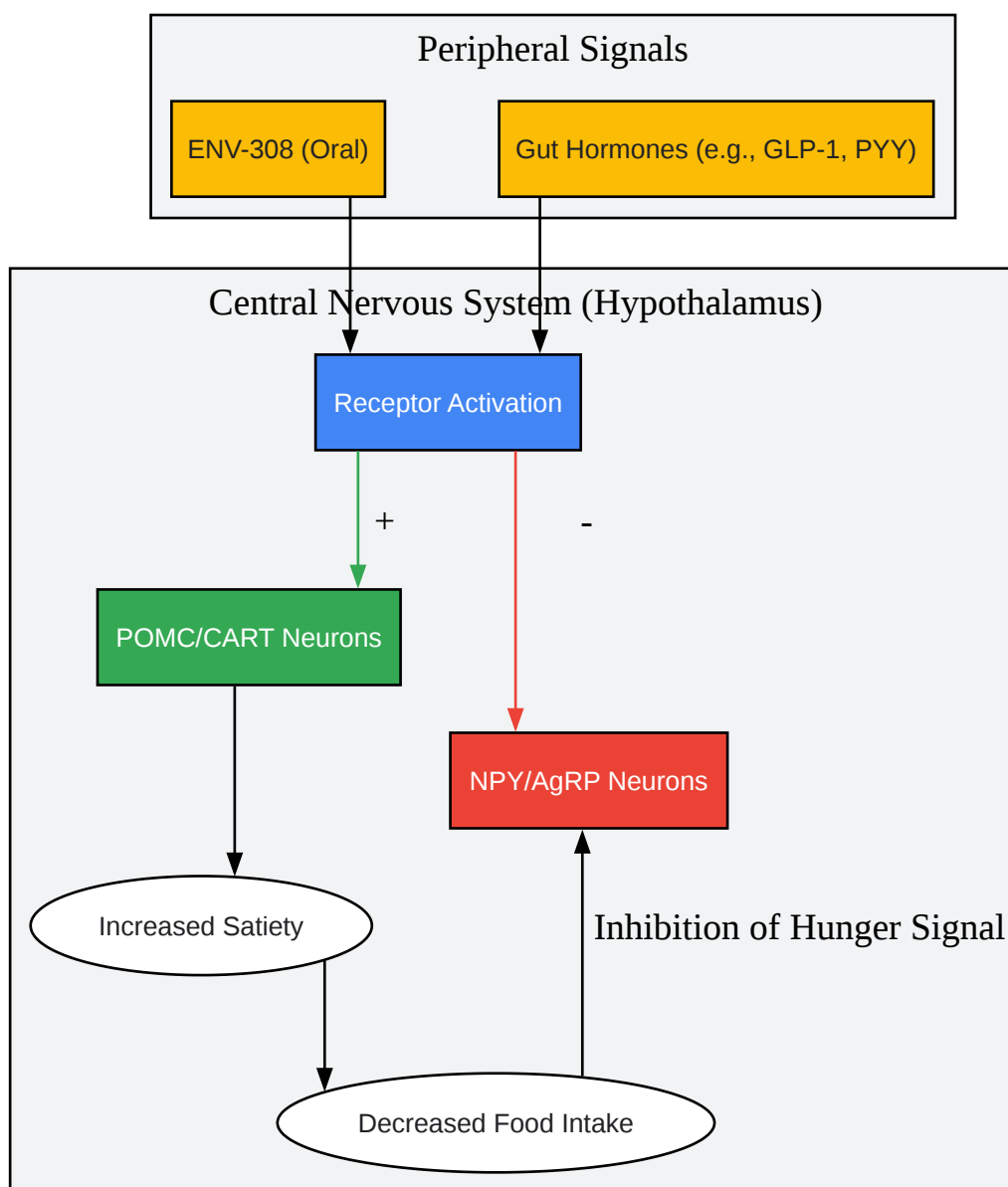
Protocol 3: Randomized, Placebo-Controlled Crossover Study of Subjective Appetite and Ad Libitum Meal Intake

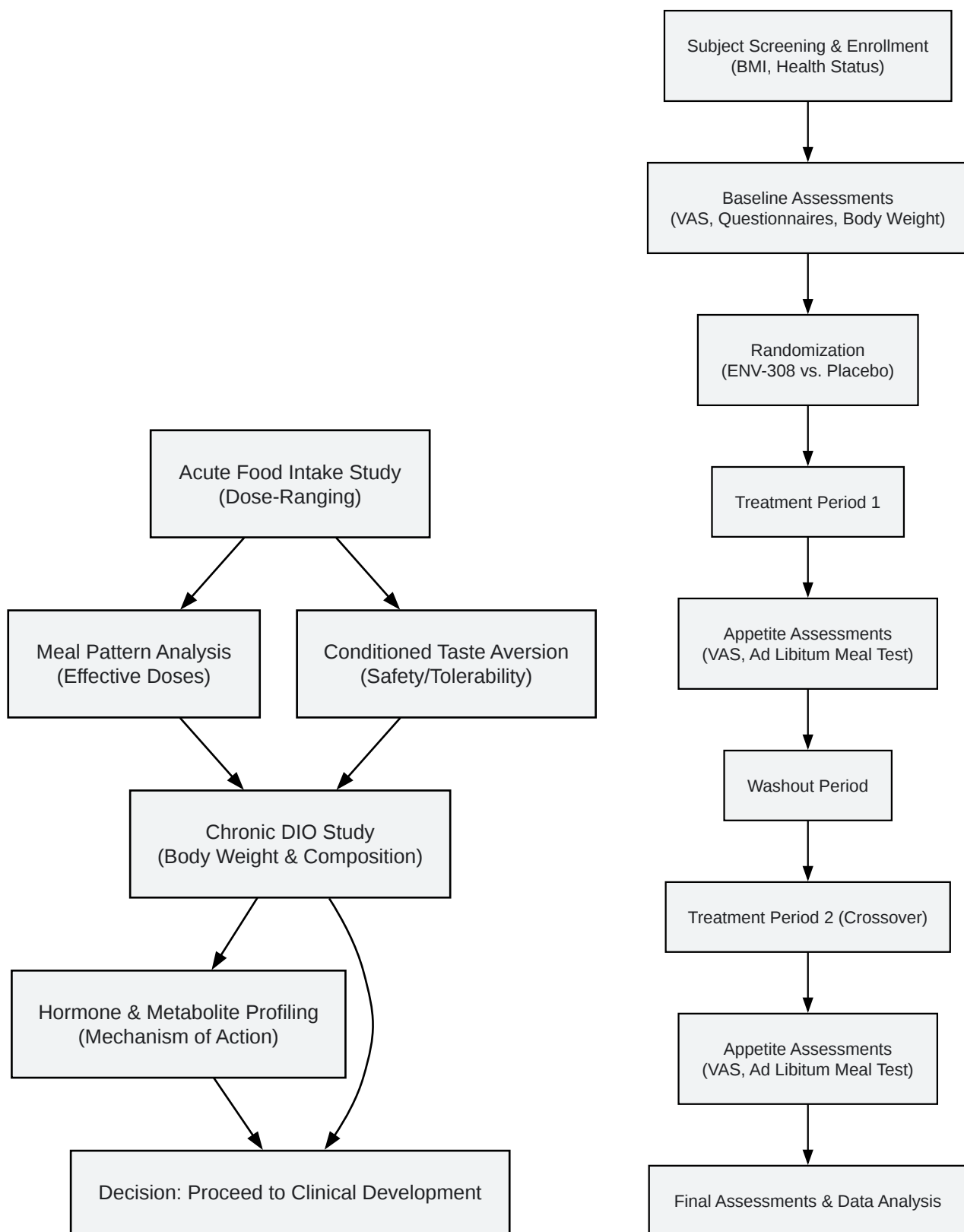
- Study Population: Overweight or obese but otherwise healthy adult volunteers (BMI 25-45 kg/m<sup>2</sup>).<sup>[10]</sup>
- Study Design: A randomized, double-blind, placebo-controlled, crossover design with two treatment periods separated by a washout period.
- Procedure:
  - Participants arrive at the clinical research unit in the morning after an overnight fast.
  - A baseline blood sample is taken, and baseline VAS for appetite are completed.
  - ENV-308 or a matching placebo is administered.
  - Blood samples and VAS are collected at regular intervals (e.g., every 30 minutes) for a set period (e.g., 4 hours).
  - At the end of the period, participants are presented with a standardized ad libitum buffet meal.
  - The amount and type of food consumed are recorded.
- Data Analysis: Compare total caloric intake and AUC for VAS ratings between the ENV-308 and placebo treatment periods using a paired t-test or mixed-effects model.

## Signaling Pathways and Experimental Workflows

### Hypothesized Signaling Pathway for a Satiety Hormone Mimetic

Since ENV-308 is a hormone mimetic for obesity, it likely targets pathways that regulate satiety. The diagram below illustrates a generalized signaling cascade initiated by a satiety hormone (e.g., GLP-1 or a mimetic like ENV-308) in the hypothalamus, a key brain region for appetite control.<sup>[2][5]</sup>





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